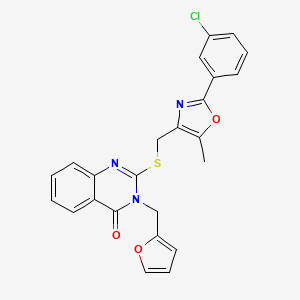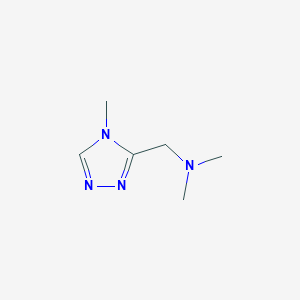
2-Bromo-5-ethylthiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-ethylthiazole is a chemical compound with the empirical formula C5H6BrNS . It is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in the ring .
Molecular Structure Analysis
The molecular structure of 2-Bromo-5-ethylthiazole consists of a five-membered ring containing sulfur and nitrogen atoms . The compound has a molecular weight of 250.11 .Physical And Chemical Properties Analysis
2-Bromo-5-ethylthiazole is a yellow liquid . It has a molecular weight of 192.08 . The compound’s InChI code is 1S/C5H6BrNS/c1-2-4-3-7-5(6)8-4/h3H,2H2,1H3 and its InChI key is GTUCNDIOXDOBPC-UHFFFAOYSA-N .Scientific Research Applications
- Antifungal and Antibacterial Agents : Researchers have synthesized derivatives of 2-bromo-5-ethylthiazole and screened them for antifungal and antibacterial activities . These compounds could potentially serve as leads for developing new drugs to combat infections.
Medicinal Chemistry and Drug Development
Safety and Hazards
The safety data sheet for 2-Bromo-5-ethylthiazole indicates that it should be handled only by those properly qualified in the handling and use of potentially hazardous chemicals . It should be stored in closed vessels, preferably refrigerated . In case of accidental contact, immediate measures such as washing with copious amounts of water and seeking medical attention are recommended .
Future Directions
Thiazole derivatives, including 2-Bromo-5-ethylthiazole, are of interest in the field of medicinal chemistry due to their wide range of biological activities . Future research may focus on exploring the therapeutic potential of these compounds, as well as developing more efficient synthesis methods .
Mechanism of Action
Target of Action
This compound is part of a larger class of chemicals known as thiazoles, which are often used in medicinal chemistry due to their diverse biological activities
Mode of Action
Thiazoles, in general, are known to interact with various biological targets and can activate or inhibit biochemical pathways . The specific interactions of 2-Bromo-5-ethylthiazole with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Thiazoles have been found to contribute to the development of various drugs and biologically active agents . They can activate or inhibit different biochemical pathways, leading to various downstream effects . The specific pathways affected by 2-Bromo-5-ethylthiazole are yet to be determined.
Pharmacokinetics
Thiazoles, in general, show a short elimination half-life and good dose-linear pharmacokinetic profile . .
Result of Action
As a thiazole derivative, it may have diverse biological activities, but specific effects of 2-Bromo-5-ethylthiazole are yet to be determined .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-5-ethylthiazole . Factors such as temperature, pH, and presence of other compounds can affect its stability and activity.
properties
IUPAC Name |
2-bromo-5-ethyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrNS/c1-2-4-3-7-5(6)8-4/h3H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTUCNDIOXDOBPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(S1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-ethylthiazole | |
CAS RN |
196500-19-3 |
Source


|
| Record name | 2-bromo-5-ethyl-1,3-thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-(5-Chloro-2-methoxyphenyl)-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]oxamide](/img/structure/B3009763.png)
![2-Butyl-3-methyl-1-(2-morpholin-4-ylethylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B3009765.png)
![3-[(3,4-Dichlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile](/img/structure/B3009767.png)
![[(3S,4S)-1-benzyl-4-(hydroxymethyl)pyrrolidin-3-yl]methanol](/img/no-structure.png)

![N~1~-benzyl-2-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B3009770.png)





![6-Amino-2-[4-(tert-butyl)phenyl]chromen-4-one](/img/structure/B3009781.png)

![2-[(3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-tert-butylacetamide](/img/structure/B3009784.png)